N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide is a complex organic compound that features a benzodioxole ring, a cyclopentyl group, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized by the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C.
Coupling with Cyclopentyl Group: This intermediate is then coupled with a cyclopentyl derivative under appropriate conditions to form the desired ethanediamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.
Reduction: The ethanediamide linkage can be reduced to form corresponding amines.
Substitution: The hydroxyl group in the cyclopentyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can interact with aromatic residues in proteins, while the ethanediamide linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the alkyl chain and functional groups.
1-benzo[1,3]dioxol-5-yl-indoles: Contains the benzodioxole ring and indole moiety, used in anticancer research.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Similar benzodioxole ring but with a different carboxylic acid functional group.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide is unique due to its combination of a benzodioxole ring, cyclopentyl group, and ethanediamide linkage. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c21-7-8-26-18(5-1-2-6-18)11-20-17(23)16(22)19-10-13-3-4-14-15(9-13)25-12-24-14/h3-4,9,21H,1-2,5-8,10-12H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWATKYISGXEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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